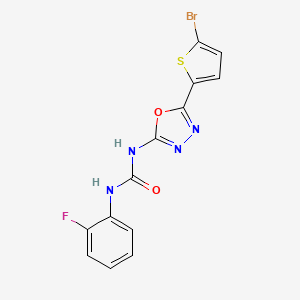

1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea

Description

1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is a structurally complex small molecule featuring a urea backbone linking a 1,3,4-oxadiazole ring substituted with a 5-bromothiophene moiety and a 2-fluorophenyl group. The 1,3,4-oxadiazole core is a five-membered heterocycle known for its metabolic stability and role in drug design, while the bromothiophene and fluorophenyl substituents contribute to electronic and steric properties that may influence binding affinity and pharmacokinetics .

Properties

IUPAC Name |

1-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN4O2S/c14-10-6-5-9(22-10)11-18-19-13(21-11)17-12(20)16-8-4-2-1-3-7(8)15/h1-6H,(H2,16,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGAUJHDBLILRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is a heterocyclic derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by data tables and relevant studies.

Structural Features

The compound features:

- A bromothiophene moiety, which is known for its role in enhancing biological activity.

- An oxadiazole ring , contributing to its pharmacological properties.

- A fluorophenyl group that may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this urea derivative exhibit significant biological activities:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1 | 5-(5-bromothiophen-2-yl)-1,3,4-thiadiazol-2-yl | Antimicrobial |

| 2 | 5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-yl | Antiparasitic |

| 3 | 5-(5-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl | Antibacterial |

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, a structurally similar compound demonstrated effective cytotoxicity against various cancer cell lines such as Jurkat (IC50 = 4.64 ± 0.08 µM), HeLa, and MCF-7. The mechanism involved cell cycle arrest in the sub-G1 phase and inhibition of angiogenesis in tumor tissues through assays like the chick chorioallantoic membrane (CAM) assay .

Case Study: Anticancer Properties

A study on a related compound (BPU) indicated promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The molecular docking studies suggested strong binding affinities to matrix metalloproteinases (MMPs), which are crucial in cancer progression .

Antimicrobial and Other Activities

The compound's structural components suggest potential antimicrobial properties. For example:

- The thiophene and oxadiazole rings are known to enhance the activity against various bacteria and fungi.

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Binding to enzymes like MMPs could inhibit tumor growth and metastasis.

- Cell Cycle Interference : Inducing cell cycle arrest leads to increased apoptosis in cancerous cells.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(4-((5-(4-methyl-2,10-dioxo-2H,10H-pyrano[2,3-f]chromen-9-yl)-1,3,4-oxadiazol-2-yl)thio)-6-morpholino-1,3,5-triazin-2-yl)urea (Compound 17c)

- Key Features: This compound () shares a urea linkage but incorporates a pyrano-chromene system and a thioether-linked triazine-morpholine group.

- Comparison: The 2-chlorophenyl group in 17c introduces distinct electronic effects compared to the 2-fluorophenyl group in the target compound. Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and membrane permeability.

(2S)-1-(3-(2-(Isopropylphenyl)-4-oxothiazolidin-2-yl)pyrrolidin-1-yl)-3-(4-(5-(4-(perfluoroethoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenyl)urea (Molecule A101)

- Key Features: This urea derivative () includes a perfluoroethoxy phenyl group on the oxadiazole ring and a thiazolidinone-pyrrolidine system.

- Comparison: The perfluoroethoxy group introduces strong electron-withdrawing effects and hydrophobicity, which may enhance receptor binding but limit solubility.

Analogues with 1,3,4-Oxadiazole Cores and Heterocyclic Modifications

1-(4-Substitutedphenyl)-2-[(5-(3-(Pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one Derivatives (4a–g)

- Key Features : These compounds () replace the urea group with a thioether-linked pyrimidine and ketone functionality.

- Comparison : The absence of a urea moiety reduces hydrogen-bonding capacity, which may diminish target selectivity. However, the pyrimidine-thioether system in 4a–g enhances π-π stacking interactions, contributing to their reported cytotoxic activity against cancer cells. The target compound’s urea group could offer improved solubility and binding specificity .

3-{5-[1-(3-Methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-(propan-2-yl)-1H-indazole

- Key Features : This compound () acts as a serotonin (5-HT4) receptor partial agonist, with a piperidine-methoxypropyl substituent on the oxadiazole ring.

- Comparison : The indazole and piperidine groups introduce conformational rigidity and basicity, favoring CNS penetration. The target compound’s bromothiophene and fluorophenyl groups may instead prioritize peripheral tissue targeting due to higher lipophilicity .

Analogues with Anti-Inflammatory and Cytotoxic Profiles

1-(4-Phenoxyphenyl)-3-[5-(Substituted Aryl)-1,3,4-Oxadiazol-2-yl]propan-1-one Derivatives

- Key Features: These derivatives () feature a propanone linker instead of urea and demonstrate anti-inflammatory activity.

- Comparison: The ketone linker may reduce metabolic stability compared to urea, which is resistant to enzymatic cleavage.

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Electronic and Steric Effects of Substituents

| Substituent | Electronic Effect | Steric Effect | Impact on Bioactivity |

|---|---|---|---|

| 5-Bromothiophene | Moderate electron-withdrawing | Bulky (due to bromine) | May enhance binding to hydrophobic pockets |

| 2-Fluorophenyl | Strong electron-withdrawing | Minimal steric hindrance | Improves metabolic stability |

| Perfluoroethoxy phenyl | Extreme electron-withdrawing | Highly bulky | May limit solubility |

| Pyrimidine-thioether | π-π stacking capability | Moderate | Enhances DNA/intercalation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.